molecular formula C19H24N8O B2820864 5-(4-(2-methoxyphenyl)piperazin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1334374-34-3

5-(4-(2-methoxyphenyl)piperazin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2820864
CAS RN: 1334374-34-3
M. Wt: 380.456
InChI Key: XGSSBVNQZPWKLW-UHFFFAOYSA-N
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Description

5-(4-(2-methoxyphenyl)piperazin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C19H24N8O and its molecular weight is 380.456. The purity is usually 95%.
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Scientific Research Applications

Adenosine A2a Receptor Antagonism and Parkinson's Disease

Research has identified compounds structurally related to "5-(4-(2-methoxyphenyl)piperazin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine" as potent adenosine A2a receptor antagonists. These compounds have been shown to have oral activity in mouse models of Parkinson's disease, highlighting their potential therapeutic application in treating neurological disorders. Specifically, modifications of the triazolotriazine core structure to incorporate triazolopyrimidine have been effective in producing orally active antagonists (Vu et al., 2004; Vu et al., 2004).

Synthesis and Antihypertensive Agents

Another study focused on synthesizing a series of compounds with a structure related to "5-(4-(2-methoxyphenyl)piperazin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine" demonstrated potential antihypertensive activity. This work suggests the applicability of such compounds in the treatment of hypertension through the synthesis of analogs showing promising activity (Bayomi et al., 1999).

Antimicrobial Activities

Compounds with the triazolopyrimidine core have been explored for their antimicrobial properties. Research into novel 1,2,4-triazole derivatives, including triazolopyrimidine structures, has yielded compounds with good to moderate activity against various microorganisms, suggesting their potential use as antimicrobial agents (Bektaş et al., 2007).

Novel Synthetic Approaches and Pharmacological Applications

The triazolopyrimidine scaffold is a versatile platform for synthesizing a wide range of pharmacologically active compounds. A comprehensive overview by Merugu et al. (2022) discusses the synthetic strategies and pharmacological activities associated with diversely substituted [1,2,4]triazolo[1,5-a]pyrimidine analogs, highlighting their significance in medicinal chemistry and the potential for discovering new therapeutic agents (Merugu et al., 2022).

properties

IUPAC Name

5-[4-(2-methoxyphenyl)piperazin-1-yl]-7-pyrrolidin-1-yl-2H-triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O/c1-28-15-7-3-2-6-14(15)25-10-12-27(13-11-25)19-20-17-16(22-24-23-17)18(21-19)26-8-4-5-9-26/h2-3,6-7H,4-5,8-13H2,1H3,(H,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSSBVNQZPWKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC4=NNN=C4C(=N3)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(2-methoxyphenyl)piperazin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

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